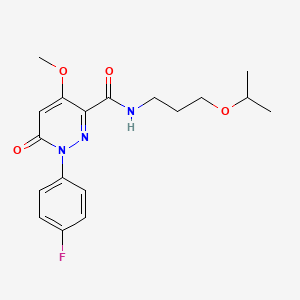

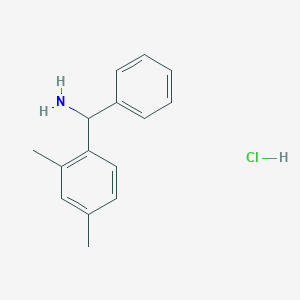

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1422169-56-9 . It has a molecular weight of 247.77 . It is typically stored at room temperature and is available in powder form .

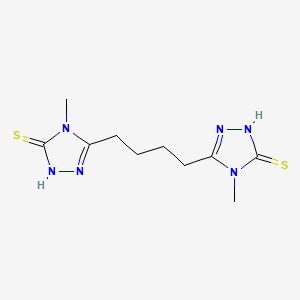

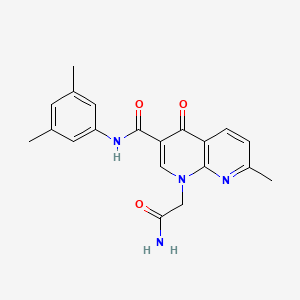

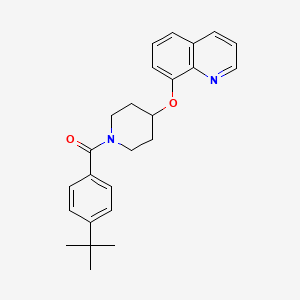

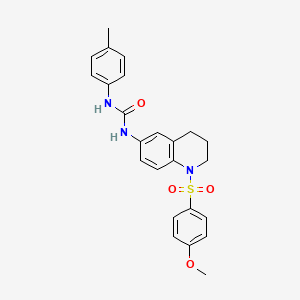

Molecular Structure Analysis

The InChI code for “this compound” is1S/C15H17N.ClH/c1-11-8-9-14 (12 (2)10-11)15 (16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.77 .Aplicaciones Científicas De Investigación

Chiral Discrimination Mechanisms

The study by Bereznitski et al. (2002) explores the chiral discrimination of a compound structurally similar to (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride. The research delves into the separation mechanisms on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, uncovering that weak hydrogen bonds dominate retention, while enantioselectivity is influenced by other interactions, such as inclusion in the amylose carbamate chains. The findings offer a deeper understanding of molecular interactions and separation processes in chiral compounds, potentially contributing to the development of more efficient separation techniques in pharmaceutical and chemical industries (Bereznitski et al., 2002).

Corrosion Inhibition

Kıcır et al. (2016) have investigated a methyl-substituted phenyl containing dithiocarbamate compound, which is structurally related to this compound, as a corrosion inhibitor for steel. The compound, namely ammonium (2,4-dimethylphenyl)-dithiocarbamate, showcased high inhibition efficiency and stability, providing valuable insights into the design and application of corrosion inhibitors in protecting industrial materials (Kıcır et al., 2016).

Transfer Hydrogenation Reactions

Karabuğa et al. (2015) investigated the use of quinazoline-based ruthenium complexes in transfer hydrogenation reactions, utilizing a compound similar to this compound. The study presents the synthesis and efficient catalytic activity of these complexes, offering potential pathways for enhancing reaction efficiencies in synthetic chemistry and industrial applications (Karabuğa et al., 2015).

Organocatalytic Poisoning in Benzylation Reactions

Colgan et al. (2016) identified an impurity formed during the benzylation of alcohols, which structurally resembles this compound. This impurity acts as a catalyst poison in certain reactions, highlighting the importance of purity and the potential impact of impurities on reaction outcomes, providing insights crucial for optimizing industrial chemical processes (Colgan et al., 2016).

Oligomerization Catalysis

Rossetto et al. (2015) explored the applications of nickel MCM-41 complexes with β-diimine ligands in ethylene and propylene oligomerization, offering a perspective on enhancing catalytic processes in polymer production. The study provides valuable insights into the design and application of catalysts for industrial polymerization processes (Rossetto et al., 2015).

Hydrogen Bonding in Schiff Base Compounds

Akerman and Chiazzari (2014) synthesized pyrrolide-imine Schiff base compounds and investigated their hydrogen bonding, contributing to the understanding of molecular interactions in materials science and potential applications in the design of novel materials and chemical sensors (Akerman & Chiazzari, 2014).

Safety and Hazards

The safety information for “(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHKPNILNLNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2417534.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2417537.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone](/img/structure/B2417542.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2417543.png)

![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2417547.png)

![N-(1-Cyanocyclohexyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2417548.png)